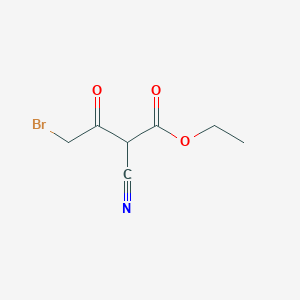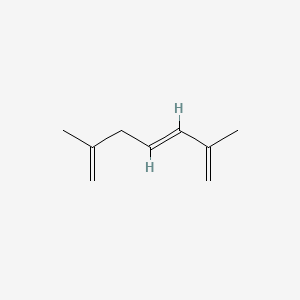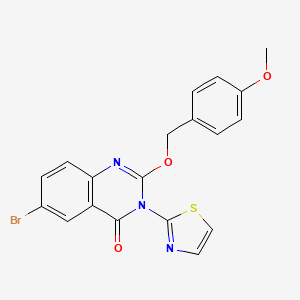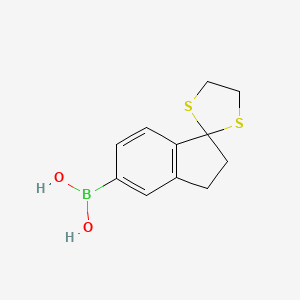
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is a complex organic compound with a variety of applications in different fields. This compound is known for its unique chemical structure, which includes a cyanoethyl group, a hydroxyethyl group, and an oxooctadecyl group, all attached to an ammonium ion. The presence of these functional groups gives the compound distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate typically involves multiple steps. One common method involves the reaction of ethylamine with 2-chloroethanol to form (2-hydroxyethyl)ethylamine. This intermediate is then reacted with acrylonitrile to introduce the cyanoethyl group, forming (2-cyanoethyl)ethyl(2-hydroxyethyl)amine. The final step involves the reaction of this intermediate with octadecanoyl chloride to introduce the oxooctadecyl group, followed by quaternization with ethyl sulphate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyanoethyl group can be reduced to form an amine.
Substitution: The ammonium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major product would be (2-cyanoethyl)ethyl(2-oxoethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Reduction: The major product would be (2-aminoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate.
Substitution: The major products would depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biology, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can help in the stabilization of emulsions and the solubilization of hydrophobic compounds in aqueous solutions.
Medicine
In medicine, this compound may have potential applications as a drug delivery agent. Its ability to interact with biological membranes can be exploited to enhance the delivery of therapeutic agents to target cells.
Industry
In the industrial sector, this compound can be used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It can also be used in the production of lubricants and coatings.
Mecanismo De Acción
The mechanism of action of (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate depends on its application. As a surfactant, it reduces the surface tension between two liquids or a liquid and a solid, allowing for the formation of stable emulsions. In drug delivery, it can interact with cell membranes to facilitate the uptake of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium methyl sulphate
- (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium chloride
Uniqueness
Compared to similar compounds, (2-Cyanoethyl)ethyl(2-hydroxyethyl)(2-((1-oxooctadecyl)amino)ethyl)ammonium ethyl sulphate has a unique combination of functional groups that give it distinct chemical properties and reactivity. Its ethyl sulphate group, in particular, provides it with unique solubility and surfactant properties that are not present in its methyl sulphate or chloride counterparts.
Propiedades
Número CAS |
67633-82-3 |
|---|---|
Fórmula molecular |
C29H59N3O6S |
Peso molecular |
577.9 g/mol |
Nombre IUPAC |
2-cyanoethyl-ethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C27H53N3O2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-27(32)29-22-24-30(4-2,25-26-31)23-19-21-28;1-2-6-7(3,4)5/h31H,3-20,22-26H2,1-2H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
SMLFYWFPNTYKPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)


![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)





![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
